4-Amino-5-chloro-8-methylquinoline-3-carboxylic acid ethyl ester
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Overview
Description
4-Amino-5-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimalarial, antibacterial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-8-methylquinoline-3-carboxylic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate under acidic conditions, followed by chlorination and amination steps . The reaction conditions often require the use of catalysts such as zinc triflate under microwave irradiation to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to minimize environmental impact. The process may also involve the use of recyclable catalysts and solvent-free conditions to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-chloro-8-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing its biological activity.
Substitution: Nucleophilic substitution reactions can introduce various functional groups, modifying its chemical and biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure high yields and selectivity .
Major Products Formed
Scientific Research Applications
4-Amino-5-chloro-8-methylquinoline-3-carboxylic acid ethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-8-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, disrupting essential biological pathways and leading to therapeutic effects. The compound’s structure allows it to bind to specific sites on the target molecules, blocking their activity and preventing disease progression .
Comparison with Similar Compounds
4-Amino-5-chloro-8-methylquinoline-3-carboxylic acid ethyl ester can be compared with other quinoline derivatives such as chloroquine and mefloquine. While all these compounds share a quinoline core, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties . Similar compounds include:
Chloroquine: An antimalarial drug with a similar quinoline structure but different substituents.
Mefloquine: Another antimalarial agent with a quinoline core, known for its efficacy and side effect profile.
Quinoline N-oxides:
This compound stands out due to its unique combination of substituents, making it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
1242260-30-5 |
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Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.709 |
IUPAC Name |
ethyl 4-amino-5-chloro-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(14)10(12)11(8)15/h4-6H,3H2,1-2H3,(H2,15,16) |
InChI Key |
UEIPXPWEYDQNCA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)Cl)N |
Synonyms |
4-Amino-5-chloro-8-methylquinoline-3-carboxylic acid ethyl ester |
Origin of Product |
United States |
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